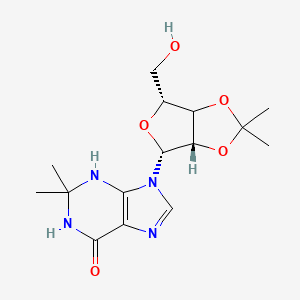

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine

Descripción general

Descripción

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is a synthetic nucleoside analog It is characterized by its unique structure, which includes a dihydroinosine core with an isopropylidene protective group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine typically involves the protection of inosine with an isopropylidene group. The process begins with the reaction of inosine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the isopropylidene derivative. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the inosine core, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives of inosine.

Reduction: Formation of reduced inosine derivatives.

Substitution: Formation of alkylated inosine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine typically involves the protection of inosine with an isopropylidene group. The preparation process generally includes:

- Reaction of Inosine with Acetone : In the presence of an acid catalyst (e.g., hydrochloric acid), inosine reacts with acetone to form the isopropylidene derivative.

- Refluxing : The mixture is refluxed for several hours to ensure complete protection of hydroxyl groups.

- Purification : Techniques such as crystallization and chromatography are employed to achieve high purity levels.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex nucleoside analogs. Its structural characteristics enable it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the inosine core.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways involving nucleosides. It can mimic natural nucleosides, allowing for incorporation into nucleic acids or inhibition of nucleoside-processing enzymes. This property may disrupt viral replication or inhibit cancer cell proliferation.

Medicine

The compound has been investigated for its potential antiviral and anticancer properties:

- Antiviral Activity : Research indicates that it may inhibit viral replication by mimicking natural nucleosides.

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells and affect cell cycle progression.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine involves its interaction with nucleoside receptors and enzymes. The compound can mimic natural nucleosides, allowing it to be incorporated into nucleic acids or to inhibit nucleoside-processing enzymes. This can lead to the disruption of viral replication or the inhibition of cancer cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-2,3-dihydrobenzofuran: Shares a similar dihydro structure but differs in its functional groups and applications.

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in its dihydro structure but has different biological activities and uses.

1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another dihydro compound with distinct properties and applications.

Uniqueness

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is unique due to its specific structure that combines a dihydroinosine core with an isopropylidene protective group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized research applications.

Actividad Biológica

Overview

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine (CAS Number: 136207-52-8) is a synthetic nucleoside analog characterized by a unique structure that includes a dihydroinosine core and an isopropylidene protective group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of virology and oncology.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O5 |

| Molecular Weight | 338.36 g/mol |

| IUPAC Name | 9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |

| Solubility | Not available |

| Appearance | Beige solid |

The biological activity of this compound primarily involves its interaction with nucleoside receptors and enzymes. The compound can mimic natural nucleosides and may be incorporated into nucleic acids or inhibit nucleoside-processing enzymes. This mechanism is crucial for disrupting viral replication and inhibiting cancer cell proliferation .

Biological Activities

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by interfering with viral replication processes. It has been studied for its potential efficacy against various viruses by mimicking natural substrates necessary for viral RNA synthesis.

Anticancer Effects

Preliminary studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines. This effect is likely due to its ability to interfere with nucleotide metabolism and DNA synthesis within cancer cells .

Case Studies and Research Findings

- Inhibition of Viral Replication : A study demonstrated that the compound effectively reduced the replication rate of a specific RNA virus in vitro. The mechanism was attributed to competitive inhibition at the active sites of viral polymerases.

- Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment .

- Biochemical Pathway Modulation : Another research highlighted its role in modulating biochemical pathways related to nucleoside metabolism. The compound's incorporation into RNA led to altered expression profiles of genes involved in cell cycle regulation .

Propiedades

IUPAC Name |

9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMFWLPRKEFFI-CXOKJZQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747644 | |

| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136207-52-8 | |

| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.